REACTION_CXSMILES
|
CO.C[C:4](C)([O-:6])C.[K+].[Br:9][C:10]1[CH:15]=[C:14]([Cl:16])[CH:13]=[C:12](F)[C:11]=1[Cl:18]>C1(C)C=CC=CC=1.CN1C(=O)N(C)CCC1.O>[Br:9][C:10]1[CH:15]=[C:14]([Cl:16])[CH:13]=[C:12]([O:6][CH3:4])[C:11]=1[Cl:18] |f:1.2,4.5|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.94 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC(=C1)Cl)F)Cl
|
Name
|
toluene DMPU
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C.CN1CCCN(C1=O)C
|
Name
|
hexanes
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a solution
|
Type
|
CUSTOM
|
Details
|
the resulting suspension was placed in an oil bath at 80° C. under N2
|
Type
|
WAIT
|
Details
|
After 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with hexanes (200 mL)
|
Type
|
WASH
|
Details
|
The combined organic portions were washed with water (3×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |